

Application Notes and Protocols: Isogambogenic Acid in Microvessel Sprouting Assays

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Compound of Interest		
Compound Name:	Isogambogenic acid	
Cat. No.:	B15592712	Get Quote

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Introduction

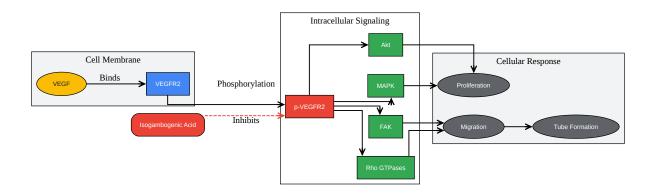
Isogambogenic acid (iso-GNA), a natural compound extracted from Garcinia hanburyi, has demonstrated significant anti-angiogenic properties, making it a compound of interest for cancer therapy and other diseases characterized by excessive blood vessel formation.[1][2][3] These application notes provide detailed protocols for utilizing iso-GNA in microvessel sprouting assays, a critical tool for evaluating its efficacy in inhibiting angiogenesis. The protocols described herein are based on established methodologies and findings from studies on iso-GNA's mechanism of action.

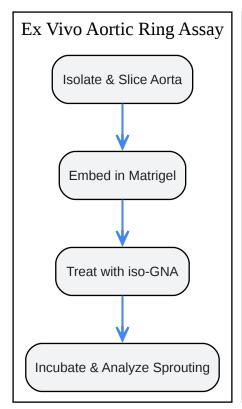
Mechanism of Action: Inhibition of VEGFR2 Signaling Cascade

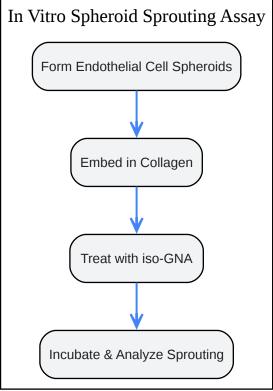
Isogambogenic acid exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a critical regulator of angiogenesis.[1] [2][3] Upon binding of VEGF, VEGFR2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and tube formation. Iso-GNA has been shown to suppress this cascade by inhibiting the phosphorylation of VEGFR2 and key downstream effectors including Akt, mitogen-activated



protein kinase (MAPK), and focal adhesion kinase (FAK).[1] Furthermore, iso-GNA disrupts the cytoskeletal rearrangement necessary for cell migration by affecting Rho GTPases.[1][2][3]









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